Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
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Overview
Description
Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a pyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. This reaction forms a mixture of regioisomers, which can be separated and purified . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Scientific Research Applications
Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A simpler compound with similar reactivity but lacking the fused pyrrolo ring.
6,6-Dimethylpyrrolo[3,4-c]pyrazole: Similar structure but without the tert-butyl and amino groups.
Uniqueness
Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate is unique due to its fused ring structure and the presence of both tert-butyl and amino groups.
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h7H,6H2,1-5H3,(H2,13,15) |
InChI Key |
RSPCIFMAQSHBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NN=C(C2CN1C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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